molecular formula C12H10Br2 B1600061 2,7-Bis(bromomethyl)naphthalene CAS No. 38309-89-6

2,7-Bis(bromomethyl)naphthalene

Cat. No.: B1600061
CAS No.: 38309-89-6
M. Wt: 314.01 g/mol
InChI Key: FJSRQBBGMVBGHK-UHFFFAOYSA-N
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Description

2,7-Bis(bromomethyl)naphthalene is an organic compound with the molecular formula C12H10Br2. It is a derivative of naphthalene, where two bromomethyl groups are attached at the 2 and 7 positions of the naphthalene ring. This compound is used as a building block in organic synthesis and has applications in various fields, including material science and pharmaceuticals .

Mechanism of Action

Target of Action

It is known to affect the respiratory system .

Mode of Action

It is known to be a precursor for the catalyst O,O′-Diallyl-N,N′-(2,7-naphthalindiyldimethyl)-bis-(hydrocinchonidinium) dibromide . This suggests that it may interact with its targets through a catalytic mechanism, facilitating certain biochemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

2,7-Bis(bromomethyl)naphthalene can be synthesized through the bromination of 2,7-dimethylnaphthalene. The Wohl-Ziegler reaction is commonly employed for this purpose, which involves the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator such as benzoyl peroxide . The reaction is typically carried out in an inert solvent like carbon tetrachloride under reflux conditions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The product is then purified through recrystallization or distillation .

Chemical Reactions Analysis

Types of Reactions

2,7-Bis(bromomethyl)naphthalene undergoes various chemical reactions, including:

    Substitution Reactions: The bromomethyl groups can be substituted with other nucleophiles, such as hydroxide ions, to form corresponding alcohols.

    Oxidation Reactions: The compound can be oxidized to form naphthalene derivatives with different functional groups.

    Reduction Reactions: Reduction of the bromomethyl groups can lead to the formation of naphthalene derivatives with methyl groups.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous or alcoholic solutions.

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in inert solvents like ether or tetrahydrofuran (THF).

Major Products

The major products formed from these reactions include naphthalene derivatives with various functional groups, such as alcohols, aldehydes, and ketones .

Scientific Research Applications

2,7-Bis(bromomethyl)naphthalene has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

  • 2,6-Bis(bromomethyl)naphthalene
  • 2,2′-Bis(bromomethyl)-1,1′-biphenyl
  • α,α′-Dibromo-m-xylene
  • 2,7-Dimethylnaphthalene
  • α,α′-Dibromo-p-xylene

Uniqueness

2,7-Bis(bromomethyl)naphthalene is unique due to its specific substitution pattern on the naphthalene ring, which imparts distinct reactivity and properties compared to other similar compounds. This unique structure makes it particularly useful in the synthesis of specialized organic molecules and materials .

Properties

IUPAC Name

2,7-bis(bromomethyl)naphthalene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10Br2/c13-7-9-1-3-11-4-2-10(8-14)6-12(11)5-9/h1-6H,7-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJSRQBBGMVBGHK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC2=C1C=CC(=C2)CBr)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10Br2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10452319
Record name 2,7-Bis(bromomethyl)naphthalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10452319
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

314.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

38309-89-6
Record name 2,7-Bis(bromomethyl)naphthalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10452319
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,7-Bis(bromomethyl)naphthalene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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